3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 57500-81-9
VCID: VC2060738
InChI: InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
SMILES: COC1=CC=C(C=C1)NC(=O)CCN.Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

CAS No.: 57500-81-9

Cat. No.: VC2060738

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride - 57500-81-9

Specification

CAS No. 57500-81-9
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
IUPAC Name 3-amino-N-(4-methoxyphenyl)propanamide;hydrochloride
Standard InChI InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Standard InChI Key DIPLWUPGXQMDKF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CCN.Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CCN.Cl

Introduction

Fundamental Chemical Identity and Structure

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is an organic compound with the molecular formula C₁₀H₁₄N₂O₂·HCl (or C₁₀H₁₅ClN₂O₂). It is structurally characterized as a derivative of propanamide featuring an amino group at the third carbon and a methoxyphenyl group attached to the nitrogen atom of the amide functional group, with the entire molecule present as a hydrochloride salt .

The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 57500-81-9. It is also known by alternative names including "Propanamide, 3-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1)" and "Propanamide, 3-amino-N-(4-methoxyphenyl)-, monohydrochloride" .

The molecular weight of this compound is 230.69 g/mol, and it has a melting point range of 233-234°C . Its complete chemical identity can be represented through various chemical notations:

Chemical NotationValue
IUPAC Name3-amino-N-(4-methoxyphenyl)propanamide hydrochloride
Molecular FormulaC₁₀H₁₅ClN₂O₂
Molecular Weight230.69 g/mol
Melting Point233-234°C
InChIInChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
InChIKeyDIPLWUPGXQMDKF-UHFFFAOYSA-N
Canonical SMILESCl.O=C(NC1=CC=C(OC)C=C1)CCN

These chemical identifiers provide a standardized way to uniquely identify the compound in chemical databases and literature .

Synthetic Pathways and Preparation

The synthesis of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride typically follows a multi-step process starting with readily available precursors. The general synthetic route involves the reaction between 4-methoxyaniline and acrylonitrile, followed by appropriate transformations to yield the final product.

Key Synthetic Steps

The synthesis generally proceeds through the following stages:

  • Michael Addition: 4-methoxyaniline undergoes a Michael addition reaction with acrylonitrile in the presence of a suitable base. This creates the carbon-nitrogen bond that forms the backbone of the target molecule.

  • Nitrile Hydrolysis: The resulting nitrile intermediate undergoes hydrolysis to convert the nitrile group to an amide functionality. This can be accomplished under either acidic or basic conditions, depending on the specific synthetic protocol.

  • Salt Formation: The final step involves treatment with hydrochloric acid to form the hydrochloride salt, which often improves stability, solubility, and crystallinity of the compound.

The specific reaction conditions, including temperature, solvent systems, and reaction times, can be optimized to improve yield and purity of the final product.

Chemical Reactivity Profile

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride possesses several reactive functional groups that determine its chemical behavior. The presence of an amino group, amide functionality, and methoxy substituent provides multiple sites for chemical reactions.

Major Reaction Pathways

The compound can participate in various reaction types:

  • Reactions at the Amino Group: The primary amine can undergo typical reactions including acylation, alkylation, and conversion to other nitrogen-containing functional groups.

  • Amide Transformations: The amide group can be hydrolyzed under appropriate conditions to yield the corresponding acid and amine.

  • Methoxy Group Modifications: The methoxy substituent on the phenyl ring can be cleaved under specific conditions to yield the corresponding phenol derivative.

Understanding these reaction pathways is crucial for utilizing this compound in the synthesis of more complex structures and for developing structure-activity relationships.

Biological Activity Spectrum

Research has revealed that 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride exhibits a diverse range of biological activities, making it a compound of significant interest for pharmaceutical research and development.

Antioxidant Properties

The compound has demonstrated considerable antioxidant activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies have shown that its antioxidant capacity compares favorably with established antioxidant standards such as ascorbic acid.

The following table summarizes comparative DPPH radical scavenging activity:

CompoundDPPH Scavenging Activity (IC₅₀ μM)
3-Amino-N-(4-methoxyphenyl)propanamide20.5
Ascorbic Acid28.5

These results suggest that the compound may have potential applications in contexts where oxidative stress plays a role in pathological processes.

Anticancer Activity

The anticancer potential of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride has been assessed against various cancer cell lines. The compound shows differential cytotoxicity against different cancer types, with particularly promising activity against human glioblastoma (U-87) cells.

Cytotoxicity data from MTT assays is summarized below:

Cell LineIC₅₀ (μM)
U-87 (Human glioblastoma)15.0
MDA-MB-231 (Triple-negative breast cancer)25.0

These findings indicate that the compound may serve as a lead structure for the development of anticancer agents, particularly for specific tumor types.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. Minimum inhibitory concentration (MIC) values have been determined against various microbial strains.

Antibacterial Activity

Bacterial StrainMIC (μM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results indicate particularly strong activity against Gram-positive bacteria such as Staphylococcus aureus, with moderate activity against Gram-negative species.

Antifungal Activity

Fungal StrainMIC (μM)
Candida albicans16.69
Fusarium oxysporum56.74

The compound shows promising activity against Candida albicans, a common opportunistic fungal pathogen, suggesting potential applications in antifungal therapy.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride and its biological activities is essential for rational drug design and optimization of its properties for specific applications.

The key structural features contributing to its bioactivity include:

  • The amino group, which can participate in hydrogen bonding and ionic interactions with biological targets.

  • The methoxyphenyl moiety, which may enhance membrane permeability and provide specific binding interactions with target proteins.

  • The amide linker, which confers structural rigidity and can form hydrogen bonds with biological receptors.

Comparative studies with structurally similar compounds have helped elucidate which structural elements are most critical for specific biological activities. For example, compounds with modifications to the amino group or substitutions on the phenyl ring exhibit varied biological profiles, suggesting these regions are important for biological targeting.

Research Applications

The unique chemical and biological properties of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride make it valuable for various research applications spanning multiple scientific disciplines.

Pharmaceutical Research

In pharmaceutical research, the compound serves as:

  • A lead compound for drug discovery programs targeting oxidative stress-related diseases, cancer, and infectious diseases.

  • A pharmacological tool for studying specific biological mechanisms and pathways.

  • A building block for medicinal chemistry efforts aimed at creating libraries of bioactive compounds.

Chemical Research

In chemical research, the compound functions as:

  • An intermediate in organic synthesis pathways.

  • A model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • A standard for analytical method development and validation.

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